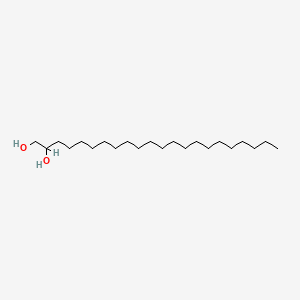

Docosane-1,2-diol

描述

属性

IUPAC Name |

docosane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)21-23/h22-24H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFRDBEOMKTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976214 | |

| Record name | Docosane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60742-66-7 | |

| Record name | 1,2-Docosanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60742-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060742667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification Within Fatty Diols

Docosane-1,2-diol, with the chemical formula C22H46O2, belongs to the class of organic compounds known as fatty diols. ontosight.ai These are a subgroup of fatty alcohols characterized by a long aliphatic chain with two hydroxyl (-OH) groups. Specifically, this compound is a vicinal diol, meaning its two hydroxyl groups are attached to adjacent carbon atoms, at positions 1 and 2 of a 22-carbon backbone derived from docosane (B166348). nih.gov This structure imparts both hydrophilic (from the hydroxyl groups) and hydrophobic (from the long hydrocarbon chain) properties to the molecule. ontosight.ai

The broader family of long-chain alkyl diols is widespread in marine and lacustrine environments. ugr.esresearchgate.net These diols vary in chain length (typically C28 to C32) and the positions of the hydroxyl groups, with 1,13-, 1,14-, and 1,15-diols being commonly studied. researchgate.netuu.nl The specific arrangement of these functional groups is crucial as it influences the physical and chemical properties of the molecule, and by extension, its function in natural systems and its applicability in synthetic chemistry. For instance, the position of the hydroxyl groups in other long-chain diols is the basis for paleoclimatological proxies like the Long-chain Diol Index (LDI), used to reconstruct past sea surface temperatures. frontiersin.orgpnas.org

Table 1: Structural Comparison of this compound and Related Compounds

| Compound Name | Chemical Formula | Carbon Chain Length | Hydroxyl Group Positions |

|---|---|---|---|

| This compound | C22H46O2 | 22 | 1, 2 |

| Docosane-1,22-diol | C22H46O2 | 22 | 1, 22 |

| Docosanedioic acid | C22H42O4 | 22 | Carboxylic acids at 1, 22 |

| 1,2-Dodecanediol | C12H26O2 | 12 | 1, 2 |

| Docosane | C22H46 | 22 | None |

Overview of Scholarly Investigation and Research Trajectories

De Novo Chemical Synthesis Pathways for Vicinal Diols

The creation of the 1,2-diol functionality from non-diol precursors is a cornerstone of organic synthesis. For a target molecule like this compound, the primary starting material would typically be a C22 alkene, such as 1-docosene (B72489). The subsequent sections detail the principal methodologies for converting such precursors into the desired diol.

Olefin Hydroxylation Approaches

The direct oxidation of an alkene to a vicinal diol, known as dihydroxylation, is a fundamental and widely utilized transformation. nih.gov This approach is particularly relevant for the synthesis of this compound from 1-docosene.

One of the most reliable methods for syn-dihydroxylation involves the use of osmium tetroxide (OsO₄). nih.govucalgary.ca The reaction proceeds through a concerted mechanism, where the alkene's π-electrons attack the osmium center, leading to a cyclic osmate ester intermediate. ucalgary.calibretexts.org Subsequent hydrolysis of this intermediate yields the cis-diol. ucalgary.ca To reduce the toxicity and cost associated with the stoichiometric use of osmium tetroxide, catalytic versions have been developed, such as the Upjohn and Sharpless asymmetric dihydroxylation procedures, which use co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, respectively. nih.govresearchgate.net

Potassium permanganate (B83412) (KMnO₄) can also be used for dihydroxylation, typically under cold, alkaline conditions, to produce syn-diols. libretexts.org While effective, this method can sometimes suffer from over-oxidation, leading to cleavage of the carbon-carbon bond. A protocol using KMnO₄ with hydrogen peroxide as a co-oxidant, catalyzed by in situ generated MnₓOᵧ nanoaggregates, has been reported to efficiently convert alkenes to the corresponding cis-diols. researchgate.net

More recently, methods avoiding heavy metals have been developed. A mechanistically distinct strategy employs nitroarenes as photoresponsive oxidants. nih.gov Upon irradiation, the nitroarene undergoes a [3+2]-photocycloaddition with the alkene to form a stable 1,3,2-dioxazolidine intermediate, which can then be reduced to the diol. nih.gov Additionally, a process for reacting an olefin with hydrogen peroxide in the presence of a polymer with a sulfo group has been developed for producing 1,2-diols. google.com

For the synthesis of anti-1,2-diols, a two-step sequence involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide is a common strategy. nih.govresearchgate.net

| Method | Reagent(s) | Stereoselectivity | Key Features |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn | Reduces the amount of toxic OsO₄ required. nih.govresearchgate.net |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃Fe(CN)₆, Chiral Ligand | Enantioselective syn | Allows for the synthesis of chiral diols with high enantiomeric excess. researchgate.net |

| Permanganate Oxidation | Cold, dilute KMnO₄ | syn | A classic, albeit sometimes low-yielding, method. libretexts.org |

| Nitroarene Photocycloaddition | Nitroarene, light, reducing agent | syn | A metal-free approach to dihydroxylation. nih.gov |

| Epoxidation/Ring-Opening | m-CPBA, H₃O⁺ | anti | A two-step process for accessing trans-diols. nih.govresearchgate.net |

Carbon-Carbon Bond Forming Reactions in Diol Synthesis

An alternative to olefin oxidation is the construction of the diol's carbon skeleton through carbon-carbon bond formation, which simultaneously generates the diol functionality or a precursor that can be readily converted to it. researchgate.netwikipedia.org

The synthesis of chiral vicinal diols can be achieved through catalytic asymmetric reactions that form a C-C bond. nih.govthieme-connect.com For instance, the catalytic asymmetric addition of ethyl diazoacetate to aldehydes, followed by oxidation and diastereoselective alkyl transfer, can produce a variety of 1,2-diols with high stereocontrol. nih.gov While this method is powerful for creating diols with tertiary carbinol centers, its direct application to a long-chain primary/secondary diol like this compound would require a specific synthetic design, likely involving a shorter chain aldehyde and a long-chain organometallic reagent.

Copper(I)-catalyzed diastereoselective and enantioselective reductive allylation of ketones using siloxypropadienes is another method that yields chiral trisubstituted vicinal diols. researchgate.netresearchgate.net This approach provides access to both syn- and anti-diols with good to excellent enantioselectivity. researchgate.net A one-pot synthesis of chiral diols has also been developed using a trifunctional catalyst that facilitates Heck coupling, N-oxidation, and asymmetric dihydroxylation in a single process. capes.gov.br

The pinacol (B44631) coupling reaction is a classic method for synthesizing 1,2-diols through the reductive homocoupling of two carbonyl compounds. organic-chemistry.org This reaction, typically mediated by low-valent metals like magnesium, samarium, or titanium, involves the formation of ketyl radical intermediates that dimerize to form the C-C bond. organic-chemistry.orgacs.orgresearchgate.net To synthesize the symmetrical 2,3-dihydroxy-tetratetracontane (a 44-carbon diol), one could use docosanal (B110267) as the starting material. However, for an unsymmetrical diol like this compound, a cross-pinacol coupling would be necessary, which often presents challenges in controlling selectivity. organic-chemistry.org

Samarium diiodide (SmI₂) is a particularly useful reagent for pinacol coupling as it often proceeds with high stereoselectivity under mild conditions. jst.go.jp Intramolecular pinacol coupling mediated by SmI₂ has been used to create fused carbocyclic systems containing a cis-1,2-diol moiety from meso-cyclic 1,3-diones. jst.go.jp

| Coupling Type | Starting Materials | Mediator/Catalyst | Product Type |

| Homocoupling | 2x Aldehyde or Ketone | Mg, SmI₂, TiCl₃ | Symmetrical 1,2-diol organic-chemistry.orgresearchgate.net |

| Cross-coupling | Aldehyde + α,β-Unsaturated Ketone | Zn/InCl₃ | Unsymmetrical 1,2-diol organic-chemistry.org |

| Intramolecular Coupling | Dicarbonyl compound | SmI₂ | Cyclic cis-1,2-diol jst.go.jp |

Innovative tandem reactions that form multiple bonds in a single operation offer efficient routes to complex molecules. A notable example is the tandem Wittig rearrangement/aldol (B89426) reaction. organic-chemistry.orgnih.govacs.org In this process, an O-benzyl or O-allyl glycolate (B3277807) ester undergoes a organic-chemistry.orgumich.edu-Wittig rearrangement under mild conditions, followed by an in-situ aldol reaction with an added aldehyde. organic-chemistry.orgacs.orgumich.edu This sequence generates two new carbon-carbon bonds and two contiguous stereocenters, typically with high diastereoselectivity for the syn-diol product. nih.govumich.edu For the synthesis of this compound, this would conceptually involve the reaction of an appropriate glycolate ester with a C20 aldehyde (eicosanal). This method is advantageous as it avoids the use of strong bases typically required for Wittig rearrangements. nih.govacs.org

Electrochemically Driven Stereoselective Synthesis

Electrochemical methods offer a sustainable and often highly selective alternative to traditional reagent-based synthesis. researchgate.net An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes using N,N-dimethylformamide (DMF) as both a solvent and a reactant. rsc.orgchemrxiv.orgresearchgate.net This system avoids the need for transition metal catalysts or external oxidizing agents. rsc.orgchemrxiv.org The reaction is proposed to proceed via electrooxidation of the olefin to a radical cation, followed by nucleophilic attack of DMF. rsc.orgchemrxiv.org While primarily demonstrated for vinylarenes, the extension of such principles to long-chain aliphatic olefins like 1-docosene could provide a green and efficient route to this compound. A metal-free electrochemical dihydroxylation of unactivated alkenes has also been described, proceeding through iodohydrin and epoxide intermediates. researchgate.net

Multi-Step Procedures for Long-Chain Diols

The synthesis of long-chain α,ω-diols, such as isomers of this compound like docosane-1,22-diol, is typically achieved through multi-step procedures starting from shorter-chain building blocks. nih.gov These classical organic synthesis routes are often necessary because, while some long-chain dicarboxylic acids and ω-hydroxycarboxylic acids exist in nature as components of polyesters like cutin and suberin, their isolation in pure form is challenging. rsc.org

Several established multi-step methods include:

Grignard Reactions: Catalyzed Grignard reactions, for instance using Li₂CuCl₄, can be employed for coupling reactions to build the long carbon chain.

Wittig Reactions: Double Wittig reactions using bis(phosphorylides) and ω-functionalized aldehydes are another effective strategy for chain extension. ontosight.ai

Reduction of Dicarboxylic Acids: A common pathway involves the reduction of the corresponding long-chain dicarboxylic acid. For example, docosanedioic acid can be reduced using strong reducing agents like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF) to yield docosane-1,22-diol. ucalgary.ca The dicarboxylic acid precursors themselves can be synthesized via methods like the chain extension of decane-1,10-dioic acid. rsc.org

Other Classical Methods: Additional procedures involve the bis-acylation of cyclic enamines with dicarboxylic acid dichlorides, followed by hydrolysis, ring opening, and subsequent reduction steps. ontosight.ai

A notable example is the synthesis of tetratetracontane-1,44-diol, which was achieved through a repeated sequence of monobromination of a C22 diol followed by a coupling reaction, effectively doubling the chain length. nih.govrsc.org

Biosynthetic Routes and Enzymatic Catalysis

Nature employs sophisticated enzymatic machinery for the synthesis and modification of long-chain diols.

Microbial biotransformation represents a significant environmental process for the modification of long-chain alkanes like docosane. google.comnih.gov Certain microorganisms, particularly species of Mycobacterium, are capable of utilizing long-chain alkanes as their sole source of carbon and energy. For instance, Mycobacterium sp. strain CH1 has been shown to grow on docosane (C22), among other solid-phase long-chain alkanes. google.comnih.gov

The degradation pathway for alkanes in these microbes typically begins with an oxidation reaction catalyzed by an alkane hydroxylase. This initial step introduces a hydroxyl group, forming a long-chain alcohol. Subsequent enzymatic steps can lead to further oxidation, potentially forming diols like this compound. This process, where microorganisms modify organic compounds through their enzymatic reactions, is a key aspect of biotransformation. nih.gov The genes involved in alkane oxidation in these Mycobacterium species appear to be distantly related to the well-characterized alkB gene from Pseudomonas oleovorans. nih.gov

The enzymatic dehydration of 1,2-diols into aldehydes is a chemically challenging reaction catalyzed by a class of enzymes known as diol dehydratases. oup.comresearchgate.net These enzymes utilize complex radical-based mechanisms. Two major types of diol dehydratases have been characterized:

Coenzyme B₁₂-dependent Diol Dehydratases: These enzymes require adenosylcobalamin (coenzyme B₁₂) as a cofactor. The mechanism is initiated by the homolysis of the coenzyme's Co-C bond, which generates a highly reactive 5'-deoxyadenosyl radical. oup.comresearchgate.net This radical then abstracts a hydrogen atom from the C-1 position of the 1,2-diol substrate, creating a substrate radical. This is followed by a 1,2-shift of the hydroxyl group from C-2 to C-1, which is facilitated by a 'push-pull' mechanism involving amino acid residues (like histidine and glutamate) in the active site. researchgate.net This rearrangement forms a product radical, which subsequently yields the final aldehyde product and water. oup.comresearchgate.net

Radical SAM-dependent Diol Dehydratases: A different class of dehydratases, found within the radical S-adenosyl-L-methionine (SAM) enzyme superfamily, also catalyzes 1,2-diol dehydration. capes.gov.brddtjournal.com An example is the enzyme AprD4, which is involved in the biosynthesis of C3'-deoxy-aminoglycosides. capes.gov.brddtjournal.com In this mechanism, the initiating 5'-deoxyadenosyl radical is generated from S-adenosyl-L-methionine. The proposed mechanism involves the initial hydrogen atom abstraction from the substrate, followed by the formation of a ketyl radical intermediate and subsequent elimination of the hydroxyl group, rather than a 1,2-hydroxyl migration seen in B₁₂-dependent enzymes. capes.gov.brddtjournal.com

Table 1: Comparison of Enzymatic 1,2-Diol Dehydration Mechanisms

| Feature | Coenzyme B₁₂-dependent Dehydratase | Radical SAM-dependent Dehydratase (e.g., AprD4) |

|---|---|---|

| Radical Source | Adenosylcobalamin (Coenzyme B₁₂) | S-adenosyl-L-methionine (SAM) |

| Key Intermediate | Substrate radical followed by 1,2-hydroxyl shift to a gem-diol radical | Substrate radical followed by ketyl radical formation |

| Catalytic Step | Rearrangement via 1,2-hydroxyl migration researchgate.net | Direct elimination of the hydroxyl group ddtjournal.com |

| Example Enzyme | Diol dehydratase from Klebsiella pneumoniae oup.com | AprD4 in aminoglycoside biosynthesis capes.gov.br |

Long-chain diols serve as crucial building blocks in the biosynthesis of complex natural products. A prominent example is the role of docosane-1,14-diol in the formation of chlorosulfolipids in the freshwater alga Ochromonas danica. gcms.cz These unusual lipids can contain one to six chlorine atoms and multiple sulfate (B86663) groups on a docosane backbone. gcms.cz

The established biosynthetic pathway leading to the diol backbone is as follows: Docosanoic acid → 14-Hydroxydocosanoic acid → Docosane-1,14-diol gcms.cz

Initial hypotheses suggested that the secondary hydroxyl group was introduced via the hydration of an unsaturated precursor like oleic acid, but this was later disproven. gcms.cz It was demonstrated that the oxygen atom of the secondary hydroxyl group originates from molecular oxygen, while the primary hydroxyl's oxygen comes from water, indicating that the secondary hydroxyl is formed by the hydroxylation of a saturated intermediate (docosanoic acid), and the primary hydroxyl is formed by the reduction of the carboxylic acid group. rsc.org Following the formation of docosane-1,14-diol, the molecule undergoes a series of chlorination and sulfation steps to yield the final complex chlorosulfolipids. gcms.cz

Chemical Derivatization and Functionalization Strategies

The two hydroxyl groups in this compound offer reactive sites for a variety of chemical modifications and functionalizations. The similar reactivity of the primary and secondary hydroxyl groups makes regioselective functionalization a significant challenge, but various strategies have been developed for diols. thieme-connect.comthieme-connect.com

Common derivatization strategies include:

Oxidation: The vicinal diol can be selectively oxidized. Chemo- and regioselective methods can target the secondary alcohol to produce an α-hydroxy ketone. thieme-connect.comchromforum.org This transformation is valuable as the resulting hydroxy ketone can be used to form other derivatives. thieme-connect.com A more drastic oxidation involves oxidative cleavage of the C1-C2 bond using reagents like periodic acid (HIO₄), which breaks the diol into two separate carbonyl compounds (an aldehyde and formaldehyde (B43269) in the case of a terminal 1,2-diol). ucalgary.ca

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers. For analytical purposes, such as gas chromatography, derivatization to form more volatile and stable compounds is common. This includes silylation to form trimethylsilyl (B98337) (TMS) ethers or reaction with n-butylboronic acid to form cyclic boronate esters. rsc.orgchemistrysteps.com Regioselective benzylation, targeting the primary hydroxyl group, can be achieved using organocatalysts like a combination of borinic acid and a chiral ammonium (B1175870) salt. thieme-connect.com

Formation of Amino Alcohols: The diol functionality is a precursor for synthesizing long-chain amino alcohols. This can be achieved through multi-step chemical synthesis, for example, by converting the diol to an epoxy alcohol followed by regioselective ring-opening with an azide (B81097) and subsequent reduction. oup.com Alternatively, enzymatic cascades have been engineered to convert diols directly to amino alcohols. rsc.org These cascades can combine an alcohol dehydrogenase to oxidize the diol to a hydroxy aldehyde, which is then aminated by a transaminase. rsc.org

Formation of Cyclic Derivatives: 1,2-diols readily react with aldehydes or ketones to form cyclic acetals (specifically, 1,3-dioxolanes). This reaction is often used to protect the diol functionality during other synthetic steps. Additionally, the diol can be reacted with phosgene (B1210022) or its equivalents to form a cyclic carbonate, a derivative that is useful in enzymatic kinetic resolutions for preparing optically active long-chain diols. researchgate.netddtjournal.com

Table 2: Common Derivatization Reactions of 1,2-Diols

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Oxidative Cleavage | Periodic acid (HIO₄) | Aldehyde / Ketone | Structural analysis, synthesis ucalgary.ca |

| Selective Oxidation | RuCl₃ / Oxidant | α-Hydroxy ketone | Synthesis of derivatives thieme-connect.comchromforum.org |

| Silylation | Trimethylsilylating agent | Silyl ether | Increase volatility for GC analysis rsc.orgchemistrysteps.com |

| Cyclic Acetal (B89532) Formation | Ketone/Aldehyde, Acid catalyst | Cyclic acetal (1,3-dioxolane) | Protection of diol group |

| Cyclic Carbonate Formation | Phosgene equivalent | Cyclic carbonate | Synthetic intermediate researchgate.netddtjournal.com |

| Conversion to Amino Alcohol | Multi-step synthesis or Enzymatic Cascade | Amino alcohol | Synthesis of bioactive molecules rsc.orgoup.com |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are indispensable for determining the intricate structural details of molecules like docosane-1,2-diol. These techniques probe the interaction of electromagnetic radiation with the molecule, providing information on connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For chiral molecules like this compound, which has a stereocenter at the C-2 position, NMR is crucial for determining the relative and absolute configuration. nih.gov

Due to the chiral nature of this compound, direct analysis of its enantiomers by NMR is challenging as they are isochronous and thus have identical spectra. To overcome this, chiral derivatizing agents (CDAs) are employed. rsc.orgrsc.org These agents are themselves chiral and react with the diol to form diastereomers. These diastereomeric derivatives have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers of the original diol. rsc.org

Common CDAs for diols include those based on boric acid, such as (S)-(+)-N-acetylphenylglycineboronic acid, which form stable cyclic boronic esters with 1,2-diols. acs.org The resulting diastereomeric esters exhibit significant chemical shift nonequivalence (Δδ) in their ¹H NMR spectra, which can be used to determine the enantiomeric excess (ee) of the diol. rsc.orgacs.org Another widely used CDA is α-methoxyphenylacetic acid (MPA). nih.gov The comparison of the ¹H NMR spectra of the bis-(R)- and bis-(S)-MPA esters of a 1,2-diol allows for the deduction of its absolute configuration. nih.govresearchgate.net Low-temperature NMR studies of these derivatives can further enhance the resolution of signals and provide more definitive stereochemical assignments. nih.govresearchgate.net

While specific NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data from analogous long-chain alkanes and diols. nih.govpdx.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (CH₂OH) | 3.4 - 3.7 | Multiplet |

| H-2 (CHOH) | 3.6 - 3.9 | Multiplet |

| OH | 1.5 - 4.0 | Broad Singlet |

| CH₂ (C-3 to C-21) | 1.2 - 1.4 | Multiplet |

| CH₃ (C-22) | 0.8 - 0.9 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₂OH) | ~65 |

| C-2 (CHOH) | ~72 |

| C-3 to C-20 | ~29-32 |

| C-21 | ~22.7 |

| C-22 (CH₃) | ~14.1 |

Chiroptical Methods for Conformational Studies

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information on its absolute configuration and conformation. nih.gov These techniques are particularly valuable for studying chiral molecules that may not be amenable to crystallographic analysis.

Electronic Circular Dichroism (ECD) is a key chiroptical technique. Since simple aliphatic diols like this compound are often transparent in the UV-Vis region and conformationally flexible, direct ECD analysis can be challenging. acs.org To address this, derivatization with a chromophoric group is often employed. The Exciton-Coupled Circular Dichroism (ECCD) method is a powerful approach where a chiral molecule is derivatized with two or more chromophores. nih.govmsu.edu The spatial interaction between these chromophores, dictated by the stereochemistry of the molecule, results in a characteristic split ECD signal (a couplet), the sign of which can be used to determine the absolute configuration. msu.eduresearchgate.net For vicinal diols, host-guest systems, such as those using porphyrin tweezers, can induce a detectable ECD signal upon complexation, allowing for the determination of the diol's absolute stereochemistry without covalent derivatization. nih.govmsu.edu

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, is another powerful technique. VCD is sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information, even for flexible molecules in solution. mdpi.comnih.govunibs.it The VCD spectra of diols are influenced by factors such as intramolecular hydrogen bonding and the conformational preferences of the molecule. mdpi.comrsc.org By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the absolute configuration and dominant conformations of chiral diols can be determined. nih.govrsc.org

Crystallographic Studies and Solid-State Structural Investigations

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering definitive insights into molecular structure and intermolecular interactions.

Single Crystal X-ray Diffraction for Polymorphism Analysis

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov For long-chain compounds like this compound, this technique can reveal the precise bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

Long-chain diols and alcohols are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.govacs.org These different polymorphs can have distinct physical properties.

Theoretical Studies and Computational Chemistry for Molecular Conformation

Theoretical and computational chemistry methods are powerful tools for investigating the conformational landscape of flexible molecules like this compound. beilstein-journals.org These methods can calculate the relative energies of different conformers and predict various molecular properties.

Due to the presence of multiple rotatable bonds, particularly around the C1-C2 bond and along the long alkyl chain, this compound can exist in numerous conformations. researchgate.netpearson.com The relative orientation of the two hydroxyl groups is of particular interest. For vicinal diols, intramolecular hydrogen bonding can play a significant role in determining the most stable conformation. rsc.orgaip.org

Computational methods such as Density Functional Theory (DFT) are widely used to study the conformational preferences of diols. rsc.orgaip.orgresearchgate.net These calculations can predict the geometries and relative energies of different conformers, such as gauche and anti arrangements of the hydroxyl groups. pearson.com For ethane-1,2-diol, the gauche conformation is found to be more stable than the anti conformation due to favorable intramolecular hydrogen bonding. pearson.com Similar principles would apply to this compound, although steric interactions with the long alkyl chain would also influence the conformational equilibrium.

The high flexibility of the long alkyl chain in this compound makes a complete conformational analysis computationally demanding. In fact, public databases like PubChem note that conformer generation for this compound is disallowed due to its high flexibility. nih.gov Nevertheless, computational studies can provide valuable insights into the low-energy conformations and the energetic barriers between them, complementing experimental data from spectroscopic and crystallographic techniques.

Biological Occurrence and Physiological Significance

Natural Abundance and Distribution in Biological Systems

Docosane-1,2-diol is found in the natural world as a metabolite in both plants and microorganisms. Its distribution is specific to certain tissues and species, reflecting its specialized roles in these organisms.

Long-chain alkanediols are components of the cuticular waxes that cover the aerial surfaces of plants, providing a protective barrier against environmental stresses. Research has identified homologous series of alkane 1,2-diols, with chain lengths ranging from C20 to C26, in the petal wax of Cosmos bipinnatus. nih.gov Within this series, the C22 variant, this compound, is a significant constituent. nih.gov

Detailed analysis of Cosmos bipinnatus petal wax revealed the presence of 1,2-diols on both the upper (adaxial) and lower (abaxial) surfaces, with concentrations of 0.11 and 0.09 μg/cm², respectively. nih.gov The chain length distribution of these 1,2-diols is dominated by the C22 homolog, which accounts for 59-73% of the total 1,2-diol content. nih.gov The C20 and C24 diols are present in smaller proportions, ranging from 6-20% and 20-31%, respectively. nih.gov The cuticular wax of these petals is also characterized by unusually high concentrations of C22 and C24 primary alcohols and fatty acids, which are shorter than those typically found in the leaf and stem waxes of the same plant. nih.gov

Table 1: Chain Length Distribution of 1,2-Diols in the Petal Wax of Cosmos bipinnatus

| Carbon Chain Length | Percentage of Total 1,2-Diols |

|---|---|

| C20 | 6-20% |

| C22 | 59-73% |

Data sourced from Buschhaus et al. (2013). nih.gov

Long-chain 1,2-diols have also been identified as components of the polar lipids in certain bacteria, indicating a broader biological occurrence beyond the plant kingdom. While the specific presence of this compound is not explicitly detailed in all studies, the characterization of similar long-chain 1,2-diols in thermophilic bacteria suggests their potential existence.

For instance, studies on various Thermus species, including Thermus scotoductus, have led to the characterization of novel long-chain 1,2-diols as constituents of their glycolipids. nih.gov In these bacteria, the identified 1,2-diols were primarily 15-methylheptadecane-1,2-diol and 16-methylheptadecane-1,2-diol. nih.gov These findings represent the first structural determination of long-chain diol-linked glycolipids in bacteria outside of Thermomicrobium roseum. nih.gov The analytical methods used for the identification of these diols typically involve gas chromatography-mass spectrometry (GC-MS) of their trimethylsilyl (B98337) (TMS) ether or acetyl derivatives. asm.org

Biological Roles and Functional Implications

The amphiphilic nature of this compound, with its long hydrophobic carbon chain and hydrophilic diol headgroup, predisposes it to participate in the formation of molecular assemblies and to integrate into lipid structures.

Amphiphilic molecules like long-chain 1,2-diols have the capacity to self-assemble in aqueous environments to form structures such as micelles and vesicles. scispace.comnih.govnih.gov This self-assembly is driven by the hydrophobic effect, which minimizes the contact between the nonpolar hydrocarbon chains and water, and the hydrophilic interactions of the polar headgroups with water. nih.gov The concentration at which these structures begin to form is known as the critical micelle concentration (CMC). nih.govwikipedia.org The geometry of the resulting aggregates is influenced by the molecular structure of the amphiphile. While specific studies on the self-assembly of pure this compound are limited, the principles governing surfactant aggregation suggest that it would form ordered structures in aqueous media.

The lipid bilayer is a fundamental component of all biological membranes, and its fluidity and integrity are crucial for cellular function. The incorporation of lipids with long hydrocarbon chains can influence the physical properties of these membranes. While direct evidence for the integration of this compound into biological membranes is not extensively documented, the presence of other long-chain 1,2-diols in the glycolipids of Thermus species suggests they are integral components of their membranes. nih.gov The long aliphatic chains of these diols would contribute to the hydrophobic core of the membrane, potentially affecting its thickness, fluidity, and permeability.

Enzymatic Transformations of Related Fatty Alcohols and Diols

The biosynthesis and degradation of long-chain diols are mediated by specific enzymes. While the precise enzymatic pathways for this compound are not fully elucidated, studies on related long-chain aliphatic compounds provide insights into the types of enzymatic reactions that are likely involved. The synthesis of polyesters from dicarboxylic acids and diols, and their subsequent biodegradation, points to the role of enzymes in both the formation and breakdown of ester linkages involving long-chain diols. researchgate.netresearchgate.net Furthermore, the enzymatic dihydroxylation of alkenes and aromatic compounds represents a potential route for the synthesis of 1,2-diols. researchgate.netscispace.comnih.gov The biodegradation of aliphatic polymers is influenced by their chemical structure, with enzymatic processes playing a key role in their degradation. dtic.miluni-konstanz.de

Advanced Materials Science and Engineering Applications

Polymer Synthesis and Macromolecular Engineering

The bifunctionality of Docosane-1,2-diol, owing to its two hydroxyl groups, makes it a valuable monomer for step-growth polymerization. Its incorporation into polymer backbones can significantly influence the final material's characteristics.

Raw Material in Polyurethane Production

This compound serves as a polyol component in the synthesis of polyurethanes. The fundamental reaction involves the condensation of the diol with a diisocyanate. The long aliphatic chain of this compound introduces a significant soft segment into the polyurethane structure. This soft segment, derived from the C22 backbone, imparts flexibility and elastomeric properties to the resulting polymer. The general reaction for polyurethane formation is as follows:

n HO-(CH₂)₂₀-CH(OH)CH₂OH + n OCN-R-NCO → [-O-(CH₂)₂₀-CH(CH₂O-CO-NH-R-NH-CO-)O-]n

The properties of the final polyurethane can be tailored by varying the diisocyanate component and the ratio of the reactants. The long, flexible chain of this compound can lead to polyurethanes with lower glass transition temperatures and increased elasticity.

Precursor for Polyester Architectures

In polyester synthesis, this compound reacts with dicarboxylic acids or their derivatives, such as diacyl chlorides or diesters, through a condensation polymerization reaction, eliminating a small molecule like water or methanol. xometry.com The long docosane (B166348) chain becomes an integral part of the polyester backbone, influencing its crystallinity and thermal properties.

The general esterification reaction is:

n HO-(CH₂)₂₀-CH(OH)CH₂OH + n HOOC-R-COOH → [-O-(CH₂)₂₀-CH(CH₂O-CO-R-CO-)O-]n + 2n H₂O

The incorporation of such a long aliphatic segment can lead to polyesters with enhanced flexibility and a lower melting point compared to polyesters synthesized from shorter-chain diols.

Impact on Polymer Thermal and Physical Properties

The introduction of the long C22 aliphatic chain from this compound into polymer backbones has a profound effect on their thermal and physical properties. The flexible nature of the long alkane chain can disrupt the packing of polymer chains, leading to a decrease in crystallinity and melting temperature. fiveable.me This can be advantageous in applications requiring materials with lower processing temperatures and increased flexibility.

Furthermore, the hydrophobic nature of the docosane segment can enhance the water resistance of the resulting polymers. The presence of these long aliphatic chains can also influence the surface properties of the material, potentially leading to lower surface energy and modified adhesive characteristics.

| Property | Influence of this compound Incorporation |

| Crystallinity | Generally decreases due to disruption of chain packing. |

| Melting Temperature (Tm) | Tends to decrease. |

| Glass Transition Temperature (Tg) | Tends to decrease, leading to increased flexibility. |

| Flexibility/Elasticity | Generally increases due to the long, flexible aliphatic chain. |

| Water Resistance | Can be enhanced due to the hydrophobic nature of the C22 chain. |

Development of Mesophase Behavior and Liquid Crystalline Systems

The unique molecular architecture of this compound, with its long hydrophobic tail and hydrophilic diol head, makes it an interesting candidate for the formation of ordered, yet fluid, liquid crystalline phases.

Thermotropic and Lyotropic Liquid Crystal Formation

Thermotropic liquid crystals are substances that exhibit liquid crystalline behavior within a specific temperature range. While detailed studies on the thermotropic behavior of pure this compound are not extensively documented in the readily available literature, long-chain aliphatic diols, in general, are known to exhibit such properties. The melting of the crystalline solid does not directly lead to an isotropic liquid but passes through an intermediate, ordered fluid state. This behavior is driven by the micro-segregation of the polar hydroxyl head groups and the nonpolar aliphatic tails.

Lyotropic liquid crystals are formed when a compound is dissolved in a suitable solvent, and the liquid crystalline phases are dependent on both concentration and temperature. ijpsonline.com this compound, as an amphiphilic molecule, is expected to form lyotropic phases in the presence of selective solvents. In aqueous systems, the hydrophilic diol head groups would interact with water, while the hydrophobic docosane tails would aggregate to minimize contact with the aqueous environment. This can lead to the formation of various ordered structures such as micelles, lamellar phases, or hexagonal phases, depending on the concentration and temperature.

Self-Assembled Structures and Supramolecular Organization

The amphiphilic nature of this compound drives its spontaneous self-assembly into well-defined supramolecular structures. In solution, these molecules can organize themselves to minimize the unfavorable interactions between the hydrophobic tails and the solvent. This self-assembly process is governed by non-covalent interactions such as hydrogen bonding between the hydroxyl groups and van der Waals forces between the aliphatic chains.

In polar solvents, inverted micellar structures might form, where the hydroxyl groups are shielded in the core, and the aliphatic tails are exposed to the solvent. Conversely, in nonpolar solvents, the diol heads may aggregate through hydrogen bonding, leading to the formation of rod-like or sheet-like structures. The ability of this compound to form such organized assemblies is of great interest for applications in nanotechnology, drug delivery, and the templating of inorganic materials.

The Role of this compound in the Synthesis of Crystalline Compounds Explored

This compound, a long-chain aliphatic diol, presents intriguing possibilities as a foundational component in the synthesis of crystalline compounds. Its unique molecular structure, featuring a lengthy hydrophobic carbon chain and a hydrophilic diol head, allows for a range of intermolecular interactions that can drive the formation of ordered crystalline lattices. This article delves into the pivotal role of this compound as a building block in the realm of crystal engineering and supramolecular chemistry, focusing on the fundamental principles that govern its assembly into crystalline architectures.

The construction of crystalline materials from molecular building blocks is a central theme in materials science. The precise arrangement of molecules in a crystal lattice dictates its physical and chemical properties. This compound, with its amphiphilic nature, is a candidate for creating self-assembled structures, including lamellar and other ordered phases. The long docosane tail provides significant van der Waals interactions, promoting parallel packing of the alkyl chains, while the 1,2-diol group offers sites for strong, directional hydrogen bonding.

The Supramolecular Synthon Approach

At the heart of crystal engineering is the concept of the supramolecular synthon, which describes robust and predictable non-covalent interactions that guide the assembly of molecules into superstructures. For this compound, the primary supramolecular synthons are expected to arise from the hydrogen bonding capabilities of the adjacent hydroxyl groups. These can form a variety of hydrogen-bonding motifs, including intramolecular hydrogen bonds and intermolecular chains or sheets.

The interplay between the hydrophobic interactions of the long alkyl chains and the specific hydrogen-bonding patterns of the diol functionality is crucial in determining the final crystalline architecture. The segregation of the polar diol head groups and the nonpolar alkyl tails can lead to the formation of layered, or lamellar, structures, a common motif in the solid-state organization of long-chain amphiphiles.

Research Findings on the Crystallization of Long-Chain Diols

While specific studies detailing the synthesis of co-crystals or other multi-component crystalline compounds using this compound are not extensively documented in publicly available research, the broader study of long-chain aliphatic diols provides a framework for understanding its potential. Research on analogous long-chain alcohols and diols has demonstrated their ability to form well-defined crystalline phases.

The crystallization behavior of these molecules is heavily influenced by factors such as chain length, the position of the hydroxyl groups, and the presence of other functional groups. In the case of 1,2-diols, the proximity of the hydroxyl groups can lead to specific and predictable hydrogen-bonding patterns, which are a key tool in the rational design of crystalline materials.

The table below summarizes the key molecular features of this compound that are pertinent to its role as a building block in crystalline compound synthesis.

| Property | Value | Significance in Crystal Engineering |

| Molecular Formula | C22H46O2 | Provides the elemental composition. |

| Molecular Weight | 342.6 g/mol | Influences packing density and melting point. |

| XLogP3-AA | 9.4 | Indicates high hydrophobicity of the alkyl chain. |

| Hydrogen Bond Donor Count | 2 | Available protons for hydrogen bonding. |

| Hydrogen Bond Acceptor Count | 2 | Lone pairs available for hydrogen bonding. |

| Rotatable Bond Count | 20 | High conformational flexibility. |

This data is based on the computed properties of this compound.

The following table outlines the types of intermolecular interactions that are expected to play a significant role in the formation of crystalline structures involving this compound.

| Interaction Type | Description | Role in Crystal Formation |

| Hydrogen Bonding | Strong, directional interactions between the hydroxyl groups of the diol. | Directs the primary organization of molecules and the formation of supramolecular synthons. |

| Van der Waals Forces | Weaker, non-directional forces arising from the long alkyl chains. | Stabilize the overall crystal lattice through close packing of the hydrophobic tails. |

| Hydrophobic Interactions | The tendency of the nonpolar alkyl chains to aggregate in an aqueous environment (less relevant in solid-state synthesis from organic solvents). | Can drive the initial self-assembly into ordered structures in solution prior to crystallization. |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the isolation and identification of Docosane-1,2-diol from various matrices. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.gov For long-chain diols like this compound, which have relatively low volatility due to their high molecular weight and polar hydroxyl groups, derivatization is a common prerequisite to increase their volatility for GC analysis. nih.gov The hydroxyl groups are typically converted to less polar and more volatile trimethylsilyl (B98337) (TMS) ethers through a process called silylation. nih.gov

Once volatilized, the derivatized compound is introduced into the GC, where it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. shimadzu.com Compounds with lower boiling points and weaker interactions elute faster. The separated components then enter the mass spectrometer, which acts as a detector. researchgate.net The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. researchgate.net By comparing this spectrum to libraries of known compounds, such as the FFNSC or NIST libraries, the identity of the compound can be confirmed. shimadzu.comnist.gov Docosane (B166348), the parent alkane of this compound, has been identified in various natural extracts using this method. researchgate.netscirp.orgmdpi.com The analysis of long-chain diols in marine sediments has also been successfully performed using GC-MS, demonstrating its utility in complex environmental samples. researchgate.net

Table 1: GC-MS Operational Parameters for Analysis of Long-Chain Diols

| Parameter | Typical Setting | Purpose |

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.32 mm) | Separates components of the mixture. |

| Stationary Phase | e.g., Stabilwax, SLB-5ms | The coating inside the column that interacts with the analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split or Splitless | Method of introducing the sample into the GC. |

| Oven Program | Temperature ramp (e.g., 60°C to 230°C at 6°C/min) nih.gov | Controls the separation by temperature. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte for mass analysis. |

| Detector | Quadrupole Mass Spectrometer | Detects and identifies compounds by mass spectrum. |

This table presents typical parameters and is not exhaustive.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of lipids and other non-volatile compounds that are not amenable to GC without derivatization. hplc.euaocs.org this compound has been identified in plant extracts using HPLC techniques. scispace.com The versatility of HPLC allows for different separation modes, primarily normal-phase and reversed-phase chromatography.

In reversed-phase HPLC (RP-HPLC), the most common mode for lipid analysis, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile (B52724) and water). aocs.org Separation occurs based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column. researchgate.net For complex lipid samples, a gradient elution, where the mobile phase composition is changed over time, is often employed to achieve separation of a wide range of lipid classes in a single run. hplc.eu

Detection in HPLC can be achieved through various means. Since lipids like this compound lack a strong chromophore, UV detection is not typically effective. hplc.eu Instead, mass spectrometry (LC-MS) or charged aerosol detectors (CAD) are preferred. hplc.eu LC-MS provides high sensitivity and specificity, allowing for both quantification and structural confirmation. waters.comjku.at Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers enhanced sensitivity and reproducibility for long-chain diol analysis compared to GC-MS. nih.gov

Table 2: Comparison of Analytical Methods for Long-Chain Diol (LCD) Analysis

| Method | Limit of Quantification (LOQ) (on-column) | Reproducibility | Notes |

| GC-MS (SIM) | ~0.5 pg | Good | Traditional method, requires derivatization. nih.gov |

| GC-MS/MS (MRM) | ~0.3 pg | Improved | More unambiguous identification in complex matrices. nih.gov |

| UHPLC-MS (SIM) | ~15 pg | Comparable to GC-MS | Less sensitive for diols. nih.gov |

| UHPLC-HRMS | ~1.5 pg | Improved | Allows simultaneous analysis of other lipid classes without derivatization. nih.gov |

Source: Adapted from reference nih.gov.

Thermal Analysis for Phase Transition Dynamics

Thermal analysis techniques are critical for characterizing the behavior of materials as a function of temperature. For this compound, they provide insights into melting points, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting (endothermic) and crystallization (exothermic). researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is used to determine the thermal stability of a material and to study its decomposition kinetics. wikipedia.orgtorontech.com A TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. marquette.edu

For polymers derived from long-chain diols, TGA experiments show that significant weight loss typically begins at temperatures above 200°C. researchgate.net For example, polyurethane microcapsules containing docosane show a multi-step decomposition, with the docosane core decomposing at a higher temperature than the polymer shell. researchgate.net TGA of fabrics impregnated with docosane also shows a distinct decomposition step for the encapsulated alkane. liverpool.ac.uk The thermal stability of diols can be influenced by their structure; for instance, the presence of terminal hydroxyl groups can sometimes induce unzipping reactions at lower temperatures compared to their esterified or capped counterparts. researchgate.net TGA is therefore essential for defining the upper temperature limit for the processing and application of this compound and materials derived from it. wikipedia.org

Table 3: Representative TGA Decomposition Data

| Material | Atmosphere | Onset of Major Decomposition (°C) | Key Finding |

| Polyurethanes from long-chain diols | - | > 235 °C | Fair thermal stability observed. researchgate.net |

| Polybutadiene cross-linked with diols | Inert | Decreases with functionalization | Onset is lower than for the virgin polymer. marquette.edu |

| Docosane encapsulated in fabric | Air | ~340 °C (oxidation of docosane) | Encapsulated docosane degrades after the fabric matrix. liverpool.ac.uk |

This table provides illustrative examples from related materials.

Scattering Techniques for Supramolecular Architecture Elucidation

Scattering techniques, particularly those using X-rays, are indispensable for determining the arrangement of molecules in both crystalline and non-crystalline materials. They provide fundamental information about the supramolecular architecture of long-chain compounds like this compound.

Grazing incidence X-ray diffraction (GIXD) has been successfully used to study the structure of the related compound α,ω-docosanediol at the air-water interface. researchgate.net This powerful technique revealed that the diol forms double layers, and it was possible to determine the unit cell lattice parameters and the space group of the two-dimensional crystal. researchgate.netacs.org This demonstrates that long-chain diols can self-assemble into highly ordered structures.

常见问题

Basic: What are the recommended laboratory synthesis methods for Docosane-1,2-diol, and how can its purity be validated?

This compound can be synthesized via acid-catalyzed hydration of docosene or selective oxidation of docosane derivatives. For purity validation, employ spectroscopic techniques such as ¹H/¹³C NMR to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect impurities . Ensure compliance with safety protocols for handling reactive intermediates (e.g., strong acids/oxidizers) .

Basic: What safety precautions are critical when handling this compound in experimental settings?

While this compound is not classified as hazardous under GHS, standard precautions apply:

- Use fume hoods to avoid inhalation of aerosols.

- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.

- Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .

Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management using inert absorbents .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound and related diols?

Discrepancies in toxicity data (e.g., skin irritation vs. non-irritation) may arise from differences in purity levels , solvent systems , or experimental models . To address this:

- Conduct dose-response studies using standardized protocols (e.g., OECD guidelines).

- Cross-validate findings with in vitro assays (e.g., 3D skin models) and in vivo rodent studies .

- Account for metabolic byproducts; for example, oxidation products like aldehydes may contribute to toxicity .

Advanced: What mechanistic insights exist for the oxidation of this compound in aqueous media?

Oxidation mechanisms for diols often involve ester intermediate formation followed by acid-catalyzed decomposition. For this compound:

- Use UV-Vis spectroscopy to track chromic acid reduction in promoted reactions (e.g., micellar catalysis with 1,10-phenanthroline).

- Analyze pH-dependent speciation (e.g., HCrO₄⁻ dominance in acidic conditions) and stoichiometry via stopped-flow kinetics .

- Compare with ethane-1,2-diol models, where hepatic metabolism generates oxalic acid, chelating calcium ions .

Advanced: How can this compound be utilized in developing in vivo disease models?

While not directly studied, analogous diols (e.g., ethane-1,2-diol) are used to induce pathologies like urolithiasis via calcium oxalate deposition. For this compound:

- Design dose-ranging studies in rodents, monitoring renal function (e.g., serum creatinine, urinary oxalate).

- Validate histopathological changes (e.g., tubular necrosis) and compare with clinical biomarkers .

- Address ethical considerations by adhering to IACUC protocols for humane endpoints .

Advanced: What analytical challenges arise in characterizing this compound’s degradation products?

Degradation under thermal/oxidative stress may yield long-chain aldehydes or ketones . Challenges include:

- Low volatility complicating GC-MS analysis; use derivatization (e.g., silylation) for improved detection.

- Interference from matrix components in environmental samples; employ solid-phase extraction (SPE) for isolation .

- Quantify decomposition kinetics via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

Advanced: How can computational modeling enhance the study of this compound’s physicochemical properties?

- Predict solubility and partition coefficients (logP) using COnductor-like Screening MOdel (COSMO-RS) .

- Simulate intermolecular interactions (e.g., hydrogen bonding) via molecular dynamics (MD) to explain crystallization behavior.

- Validate models with experimental data from differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。